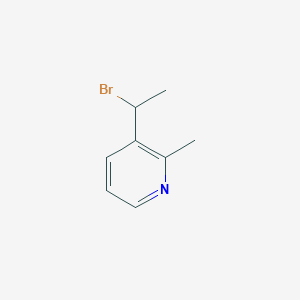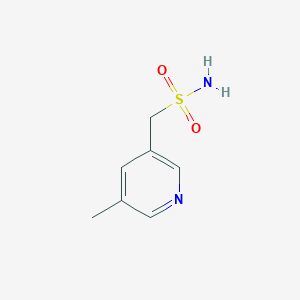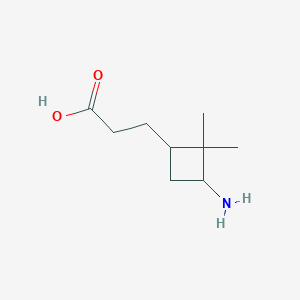![molecular formula C21H17N3O7S B13232568 2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B13232568.png)
2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid is a complex organic compound that features a quinazoline core, a benzodioxin moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin structure can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Quinazoline Core Formation: The quinazoline core is synthesized through the cyclization of appropriate precursors, often involving the use of formamide and an oxidizing agent.
Final Coupling: The final step involves coupling the benzodioxin moiety with the quinazoline core using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxin moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Catalytic hydrogenation or the use of tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial agent, particularly against biofilm-forming bacteria.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme inhibition mechanisms.
Industrial Applications: Its unique structural properties make it useful in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Shares the benzodioxin and nitro functionalities but lacks the quinazoline core.
6-Acetyl-1,4-benzodioxane: Similar benzodioxin structure but with an acetyl group instead of the nitro group.
Uniqueness
The uniqueness of 2-{[(7-Nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methyl]sulfanyl}-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxylic acid lies in its combination of a quinazoline core with a benzodioxin moiety and a nitro group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O7S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
2-[(7-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C21H17N3O7S/c1-2-5-23-19(25)15-4-3-12(20(26)27)9-16(15)22-21(23)32-11-13-8-14(24(28)29)10-17-18(13)31-7-6-30-17/h2-4,8-10H,1,5-7,11H2,(H,26,27) |
InChI Key |
GQYMGLWPYDQFCN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)N=C1SCC3=C4C(=CC(=C3)[N+](=O)[O-])OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(prop-2-en-1-yloxy)propanoic acid](/img/structure/B13232485.png)
![2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13232496.png)
![2-Aminopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13232497.png)


![3-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13232508.png)

![Methyl 4-[2-(4-aminophenyl)ethynyl]benzoate](/img/structure/B13232521.png)


amine](/img/structure/B13232535.png)
amine](/img/structure/B13232536.png)

![2-Amino-N-[3-(aminomethyl)-4H-1,2,4-triazol-4-YL]acetamide](/img/structure/B13232556.png)
